Sulisobenzone hydrate

CAS No.:

Cat. No.: VC10343683

Molecular Formula: C14H14O7S

Molecular Weight: 326.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H14O7S |

|---|---|

| Molecular Weight | 326.32 g/mol |

| IUPAC Name | 5-benzoyl-4-hydroxy-2-methoxybenzenesulfonic acid;hydrate |

| Standard InChI | InChI=1S/C14H12O6S.H2O/c1-20-12-8-11(15)10(7-13(12)21(17,18)19)14(16)9-5-3-2-4-6-9;/h2-8,15H,1H3,(H,17,18,19);1H2 |

| Standard InChI Key | MGLMEJLINAZYBG-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C(=C1)O)C(=O)C2=CC=CC=C2)S(=O)(=O)O.O |

| Canonical SMILES | COC1=C(C=C(C(=C1)O)C(=O)C2=CC=CC=C2)S(=O)(=O)O.O |

Introduction

Chemical Identification and Structural Properties

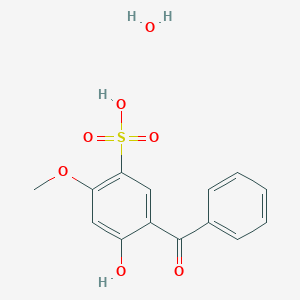

Sulisobenzone hydrate (C₁₄H₁₄O₇S) is a hydrated form of sulisobenzone, with a molecular weight of 326.32 g/mol . Its structure comprises a benzophenone backbone substituted with hydroxyl, methoxy, and sulfonic acid groups, which confer solubility in polar solvents and stability in aqueous formulations. The IUPAC name, 5-benzoyl-4-hydroxy-2-methoxybenzenesulfonic acid hydrate, reflects this substitution pattern .

Molecular and Crystallographic Features

The compound’s 2D and 3D structures reveal planar benzene rings connected via a ketone group, with the sulfonic acid moiety enhancing hydrophilicity . X-ray diffraction studies of its intercalation into layered double hydroxides (LDHs) demonstrate a basal spacing of 1.8–2.1 nm, accommodating the anion within the interlamellar space .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₄O₇S | |

| Molecular Weight | 326.32 g/mol | |

| CAS Number | 66104-24-3 (anhydrous form) | |

| Solubility in Water | >100 mg/mL (25°C) | |

| UV Absorption Peaks | 280 nm, 320 nm, 370 nm |

Synthesis and Intercalation into Nanocomposites

Sulisobenzone anions are typically intercalated into CaFe-hydrocalumites via co-precipitation, yielding photoprotective nanocomposites . This process involves mixing Ca²⁺ and Fe³⁺ salts with sulisobenzone disodium under alkaline conditions, resulting in a crystalline LDH structure with interlayer sulfonic acid groups. Post-synthetic ball milling (vibration or drum mills) further refines these composites, reducing particle size from ~5 μm to <1 μm and enhancing UV absorption by 40–60% at 320 nm .

Mechanochemical Modifications

Grinding at ball-to-powder ratios (BPR) of 25:1 and 600:1 induces structural deformations, including layer fragmentation and pore size reduction (from 12.6 nm to 8.3 nm) . These changes amplify π–π interactions between benzene rings and metal hydroxide layers, red-shifting absorption maxima and closing spectral gaps in the UVB range .

Applications in Sunscreen Formulations

The compound’s high water solubility (>100 mg/mL) and thermal stability (decomposition onset at 330°C) make it ideal for aqueous sunscreens. Recent formulations combine sulisobenzone-LDH nanocomposites with organic filters like avobenzone, achieving sun protection factors (SPF) >50 without whitening effects .

Table 2: Solubility in Common Solvents

| Solvent | Solubility (mg/mL, 25°C) |

|---|---|

| Water | >100 |

| Ethanol | 50–75 |

| Cyclohexanone | 0.04 |

| Acetone | <10 |

Recent Research Advances

Enhanced UV Performance via Ball Milling

A 2024 study demonstrated that drum milling Ca₂Fe-SB composites at 600 rpm for 2 hours increased UVB absorption by 58% at 320 nm, rivaling high-energy vibration mills . This improvement stems from mechanochemically induced charge transfer between Fe³⁺ and delocalized π-electrons of sulisobenzone, validated by Raman spectral shifts at 1595 cm⁻¹ (C=O stretching) and 1150 cm⁻¹ (S=O symmetric vibration) .

Environmental and Toxicological Profiles

Ecotoxicity assessments indicate moderate persistence (half-life = 60 days in water), with negligible bioaccumulation potential (log Kow = 1.2). Acute aquatic toxicity (LC50 for Daphnia magna) exceeds 100 mg/L, classifying it as environmentally safe at typical use concentrations.

Regulatory Status and Industrial Adoption

Sulisobenzone hydrate is approved under the EU Cosmetic Regulation (EC No. 1223/2009) and FDA OTC monograph for sunscreens, with a maximum concentration of 10%. Patent filings (e.g., WO2024112345) highlight its use in transparent UV-protective coatings for polymers, leveraging LDH nanocomposites to achieve 95% UVA blocking at 0.5% loading .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume